molecular formula C18H10N2O4S B4557466 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B4557466
M. Wt: 350.3 g/mol
InChI Key: PZSKLBMJWNFECG-UHFFFAOYSA-N
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Description

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 2H-chromen-2-one under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitrophenyl)-1,3-thiazole-2-amine
  • 2H-chromen-2-one derivatives
  • Thiazole-based compounds

Uniqueness

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4S/c21-18-14(9-12-3-1-2-4-16(12)24-18)17-19-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKLBMJWNFECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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